

# **APX3330: A Novel Oral Therapy for Diabetic Retinopathy - A Comparative Guide**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of APX3330, a first-in-class oral inhibitor of the APE1/Ref-1 protein, with established anti-VEGF therapies for the treatment of diabetic retinopathy. Experimental data, detailed methodologies, and visual representations of the mechanism of action and clinical trial workflow are presented to validate and elucidate the therapeutic potential of APX3330.

# **Mechanism of Action: A Differentiated Approach**

APX3330 offers a novel mechanism of action by targeting the apurinic/apyrimidinic endonuclease 1/redox effector factor-1 (APE1/Ref-1).[1][2] Unlike current anti-VEGF therapies that directly target a single growth factor, APX3330 inhibits the redox signaling function of APE1/Ref-1.[2][3] This upstream intervention prevents the activation of multiple downstream transcription factors, including NF-κB, HIF-1α, and STAT3, which are critically involved in the pro-angiogenic, inflammatory, and oxidative stress pathways that drive diabetic retinopathy.[2] [3][4] It is important to note that APX3330's inhibitory action is specific to the redox function of APE1/Ref-1 and does not interfere with its essential role in DNA repair.[2][5]





Click to download full resolution via product page

Caption: APX3330 Signaling Pathway.

# Comparative Efficacy: Preclinical and Clinical Data

APX3330 has demonstrated efficacy in both preclinical models and clinical trials, positioning it as a promising oral alternative to intravitreal injections.

#### **Preclinical Studies**

In vitro and in vivo studies have shown that APX3330 effectively inhibits retinal and choroidal angiogenesis.[6][7] In a laser-induced choroidal neovascularization (L-CNV) mouse model, oral



administration of APX3330 resulted in a greater than 50% reduction in lesion size at doses of 25 and 50 mg/kg.[8] Furthermore, intravitreal injection of APX3330 significantly reduced the development of retinal angiomatous proliferation (RAP)-like neovascularization in Vldlr(-/-) mice.[6] These preclinical findings provided a strong rationale for its evaluation in clinical settings.

### **Clinical Trials: The ZETA-1 Study**

The ZETA-1 Phase 2 clinical trial was a multicenter, randomized, double-masked, placebo-controlled study that evaluated the efficacy and safety of oral APX3330 (600 mg/day) over 24 weeks in patients with non-proliferative diabetic retinopathy (NPDR) or mild proliferative diabetic retinopathy (PDR).[9][10]

While the trial did not meet its primary endpoint of a  $\geq$  2-step improvement in the Diabetic Retinopathy Severity Scale (DRSS), it demonstrated a statistically significant and clinically meaningful reduction in disease progression.[9][11] Specifically, 0% of patients treated with APX3330 experienced a binocular  $\geq$  3-step worsening of DRSS, compared to 16% of patients in the placebo group (p=0.04).[9][11] This endpoint is a potential registrational endpoint for future Phase 3 trials.[11] Additionally, a favorable trend was observed in visual acuity, with fewer APX3330-treated patients experiencing a loss of 5 or more letters compared to the placebo group (6% vs 19%, p=0.07).[11]

Table 1: Key Efficacy Outcomes of the ZETA-1 Phase 2 Trial

| Endpoint                             | APX3330 (n=52) | Placebo (n=51) | p-value |
|--------------------------------------|----------------|----------------|---------|
| ≥ 2-step DRSS Improvement (Primary)  | 8%             | 8%             | Not Met |
| Binocular ≥ 3-step<br>DRSS Worsening | 0%             | 16%            | 0.04    |
| Loss of ≥ 5 BCVA<br>Letters          | 5%             | 19%            | 0.07    |

### **Comparison with Anti-VEGF Therapies**



Anti-VEGF agents, administered via intravitreal injection, are the current standard of care for diabetic retinopathy. While highly effective, they are associated with treatment burden and potential side effects. The table below provides a high-level comparison of APX3330 with commonly used anti-VEGF therapies.

Table 2: Comparison of APX3330 and Anti-VEGF Therapies

| Feature               | APX3330                                                                                                                      | Anti-VEGF Therapies<br>(Aflibercept, Ranibizumab,<br>etc.)                             |
|-----------------------|------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------|
| Mechanism of Action   | Inhibition of APE1/Ref-1 redox signaling, affecting multiple pathways (angiogenesis, inflammation, oxidative stress). [2][3] | Direct inhibition of Vascular<br>Endothelial Growth Factor<br>(VEGF).                  |
| Administration        | Oral.[2]                                                                                                                     | Intravitreal injection.                                                                |
| Key Efficacy Endpoint | Reduction in disease progression (≥ 3-step DRSS worsening).[9][11]                                                           | Improvement in DRSS and visual acuity.[12][13]                                         |
| Treatment Burden      | Low (daily oral tablet).                                                                                                     | High (frequent clinic visits and injections).                                          |
| Systemic Exposure     | Yes.                                                                                                                         | Minimal.                                                                               |
| Safety Profile        | Favorable systemic and ocular safety profile observed in clinical trials.[10][11]                                            | Risk of ocular adverse events (e.g., endophthalmitis, increased intraocular pressure). |

# **Experimental Protocols ZETA-1 Phase 2 Clinical Trial**

Study Design: A multicenter, randomized, placebo-controlled, double-masked Phase 2 trial.
 [9][10]



- Participants: 103 subjects with non-proliferative diabetic retinopathy (NPDR) or mild proliferative diabetic retinopathy (PDR) with DRSS scores of 47, 53, or 61.[9][10]
- Intervention: Participants were randomized 1:1 to receive either APX3330 (600 mg total daily dose) or a matching placebo, administered orally twice daily for 24 weeks.[9]
- Primary Efficacy Endpoint: The percentage of subjects with a ≥ 2-step improvement in the DRSS in the study eye at week 24 compared to baseline.[9]
- Key Secondary Endpoints: Included the percentage of subjects with a binocular ≥ 3-step worsening of DRSS, change in best-corrected visual acuity (BCVA), and progression to vision-threatening complications.[10][11]



Click to download full resolution via product page

Caption: ZETA-1 Clinical Trial Workflow.

# Preclinical Laser-Induced Choroidal Neovascularization (L-CNV) Model

- Animal Model: C57BL/6 mice.[7]
- Procedure: Laser photocoagulation was used to induce choroidal neovascularization.[8]
- Treatment: Mice received twice-daily oral gavages of APX3330 (25 or 50 mg/kg) or vehicle for 14 days following the laser treatment.[8]



 Analysis: The size of the L-CNV lesions was quantified using optical coherence tomography (OCT), fundoscopy, and 3-dimensional quantification of agglutinin-stained choroidal flat mounts.[8]

### Conclusion

APX3330, with its unique oral administration and upstream mechanism of action targeting multiple pathways in diabetic retinopathy, presents a promising therapeutic alternative to the current standard of care. While the ZETA-1 trial did not meet its primary endpoint, the significant reduction in disease progression highlights its potential as a non-invasive option to slow the course of diabetic retinopathy. Further investigation in Phase 3 trials is warranted to confirm these findings and fully elucidate the role of APX3330 in the management of this sight-threatening disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Facebook [cancer.gov]
- 3. Inhibition of APE1/Ref-1 for Neovascular Eye Diseases: From Biology to Therapy [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. medrxiv.org [medrxiv.org]
- 6. Inhibition of APE1/Ref-1 redox activity with APX3330 blocks retinal angiogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]



- 11. modernretina.com [modernretina.com]
- 12. europe.ophthalmologytimes.com [europe.ophthalmologytimes.com]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [APX3330: A Novel Oral Therapy for Diabetic Retinopathy - A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15559997#validating-the-mechanism-of-action-of-apx2039]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com